1-(6-(tert-Butylamino)-5-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(tert-Butylamino)-5-methylpyridin-3-yl)propan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are known for their psychoactive properties and are often used in scientific research to study their effects on the central nervous system . This compound, like other cathinones, has a structure that allows it to interact with various biological targets, making it a subject of interest in both medicinal and forensic chemistry .
Preparation Methods
The synthesis of 1-(6-(tert-Butylamino)-5-methylpyridin-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-(6-(tert-Butylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, where halogens or other groups can be introduced.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(6-(tert-Butylamino)-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-(tert-Butylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with neurotransmitter transporters in the brain . It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these chemicals in the synaptic cleft . This action results in enhanced neurotransmission and the psychoactive effects observed with this compound .
Comparison with Similar Compounds
1-(6-(tert-Butylamino)-5-methylpyridin-3-yl)propan-1-one is similar to other synthetic cathinones, such as:
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: Known for its stimulant effects.
1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Also exhibits psychoactive properties.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Another compound with similar stimulant effects.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable tool in research .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[6-(tert-butylamino)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H20N2O/c1-6-11(16)10-7-9(2)12(14-8-10)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15) |
InChI Key |
UGARQLMSTIOBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)NC(C)(C)C |
Origin of Product |
United States |
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